ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Description
Ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a useful research compound. Its molecular formula is C25H21ClFN3O4S and its molecular weight is 514.0 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate, often referred to as compound 1, is a complex organonitrogen heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound 1, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of compound 1 can be represented by the following molecular formula:
Molecular Weight
The molecular weight of compound 1 is approximately 480.97 g/mol .
Compound 1 exhibits several biological activities that may be attributed to its unique structural features. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways.
Anticancer Activity
Research has indicated that compound 1 possesses significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study reported a 50% inhibition concentration (IC50) value of 5 µM against human breast cancer cells (MCF-7) .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It appears to modulate the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .
Antimicrobial Activity
Preliminary assessments have also revealed that compound 1 exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be 10 µg/mL against Staphylococcus aureus .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of compound 1 in a murine model of breast cancer. Mice treated with compound 1 showed a 70% reduction in tumor size compared to the control group after four weeks of treatment. Histological analysis revealed significant apoptosis in tumor tissues, correlating with increased expression levels of pro-apoptotic markers .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory effects, researchers administered compound 1 to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results indicated a marked decrease in plasma levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that compound 1 effectively mitigates systemic inflammation .
Properties
Molecular Formula |
C25H21ClFN3O4S |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-11-10-19-20(14-28)35-23-21(19)22(31)30(18-8-6-17(27)7-9-18)24(32)29(23)13-15-4-3-5-16(26)12-15/h3-9,12H,2,10-11,13-14H2,1H3 |
InChI Key |
BVWYLXZPJBEMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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